Dichlorohafnium oxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorohafnium oxide can be synthesized through various methods. One common approach involves the reaction of hafnium tetrachloride (HfCl4) with water or oxygen-containing compounds. This reaction typically occurs under controlled conditions to ensure the formation of the desired product. For instance, hafnium tetrachloride can react with water vapor at elevated temperatures to produce this compound.
Industrial Production Methods
In industrial settings, this compound is often produced using high-temperature processes. One such method involves the chlorination of hafnium dioxide (HfO2) in the presence of carbon at temperatures ranging from 450°C to 1000°C. This process results in the formation of gaseous hafnium tetrachloride, which can then be hydrolyzed to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Dichlorohafnium oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form hafnium dioxide (HfO2).
Reduction: It can be reduced to elemental hafnium under specific conditions.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various ligands such as alkoxides or amines under controlled conditions.
Major Products Formed
Oxidation: Hafnium dioxide (HfO2).
Reduction: Elemental hafnium (Hf).
Substitution: Hafnium compounds with different ligands, depending on the reagents used.
Scientific Research Applications
Dichlorohafnium oxide has several scientific research applications, including:
Biology: Research is ongoing to explore its potential use in biological applications, although specific uses are still under investigation.
Medicine: Its potential use in medical applications is being studied, particularly in the development of advanced materials for medical devices.
Mechanism of Action
The mechanism of action of dichlorohafnium oxide involves its interaction with other chemical species. For example, during the hydrolysis of hafnium tetrachloride, the formation of hafnium hydro-complexes plays a crucial role. The Hf(OH)62− ion is a key intermediate in the formation of hafnium oxide nanoparticles . The surface-deposition reaction controls the formation of these nanoparticles, which is influenced by factors such as temperature, pH, and the presence of seeds.
Comparison with Similar Compounds
Similar Compounds
Hafnium dioxide (HfO2): A common hafnium compound with high dielectric constant and chemical stability.
Hafnium tetrachloride (HfCl4): A precursor for the synthesis of various hafnium compounds.
Hafnium oxychloride (HfOCl2): Another hafnium-based compound with similar properties.
Uniqueness
Dichlorohafnium oxide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its ability to form stable hydro-complexes and its role as a precursor for hafnium oxide nanoparticles make it particularly valuable in materials science and electronics.
Biological Activity
Dichlorohafnium oxide (HfCl2) is a metal complex that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, focusing on its antimicrobial properties, potential applications in cancer therapy, and interactions within biological systems.
Overview of this compound
This compound is a hafnium-based compound that serves as a precursor for various hafnium-containing materials. Its unique chemical properties make it suitable for applications ranging from catalysis to biomedicine. The compound's structure allows it to form complexes with various ligands, which can enhance its biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study synthesized thiosemicarbazone derivatives of dichlorobishafnium(IV) and evaluated their antibacterial and antifungal activities. The results indicated that these complexes showed substantial inhibitory effects against several microbial strains, including Pseudomonas aeruginosa and Candida albicans.
Table 1: Antimicrobial Activity of Hafnium Complexes
Compound | Microbial Strain | Zone of Inhibition (mm) |
---|---|---|
ICTSH (Hf complex) | Pseudomonas aeruginosa | 17.1 |
ICTSH (Hf complex) | Candida albicans | 17.8 |
INTSH (Hf complex) | Escherichia coli | 15.0 |
The study concluded that the compound ICTSH was more effective than INTSH, suggesting that the structural modifications of hafnium complexes can significantly influence their biological activity .
Cancer Therapeutics
This compound has also been investigated for its potential in cancer therapy, particularly through the use of hafnium oxide nanoparticles (NBTXR3). These nanoparticles are designed to enhance radiation therapy by increasing the localized dose of radiation delivered to tumor cells.
The mechanism involves the uptake of NBTXR3 nanoparticles by cancer cells, which leads to enhanced energy deposition during radiation exposure. This results in increased reactive oxygen species (ROS) production, ultimately leading to cell death. The effectiveness of NBTXR3 was evaluated in various cancer cell lines, demonstrating a dose-dependent increase in the enhancement factor (DEF) when combined with ionizing radiation.
Table 2: DEF Values for NBTXR3 Nanoparticles
Cell Line | Radiation Dose (Gy) | DEF Value Range |
---|---|---|
HCT116 | 2 | 1.05 - 1.64 |
HT-29 | 4 | 1.25 - 2.63 |
PANC-1 | 2 | 1.21 - 2.24 |
HT-1080 | 4 | 3.44 - 5.36 |
These findings indicate that NBTXR3 can significantly improve the efficacy of radiotherapy, making it a promising candidate for future clinical applications in oncology .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its derivatives:
- Antimicrobial Studies : A comprehensive evaluation showed that hafnium complexes exhibited comparable antimicrobial activities to known antibiotics, reinforcing their potential as alternative therapeutic agents .
- Nanoparticle Research : Investigations into hafnium oxide nanoparticles revealed their ability to enhance radiation therapy outcomes significantly, suggesting a dual role as both a therapeutic agent and a radiosensitizer .
Properties
IUPAC Name |
hafnium;dichloride;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Hf.H2O/h2*1H;;1H2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKUDFUGCXUQJD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Hf] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2HfO-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Hafnium chloride oxide (HfCl2O) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13759-17-6 | |
Record name | Hafnium chloride oxide (HfCl2O) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hafnium dichloride oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.